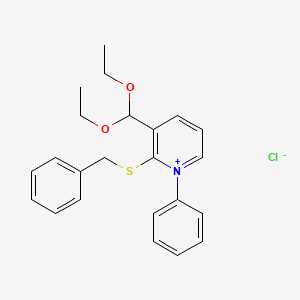
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a diethoxymethyl group, and a phenylpyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride typically involves multiple steps, starting with the preparation of the pyridinium core. The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, while the diethoxymethyl group is added via an alkylation reaction. The final step involves the formation of the chloride salt through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium core can be reduced to form the corresponding pyridine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridinium core can interact with nucleic acids, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)pyridine
- 3-(Diethoxymethyl)pyridine
- 1-Phenylpyridinium chloride
Comparison
Compared to similar compounds, 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride is unique due to the combination of its functional groups. This combination allows for a broader range of chemical reactivity and potential biological activity. The presence of both benzylsulfanyl and diethoxymethyl groups provides additional sites for chemical modification, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
77148-80-2 |
|---|---|
Molecular Formula |
C23H26ClNO2S |
Molecular Weight |
416.0 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-(diethoxymethyl)-1-phenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C23H26NO2S.ClH/c1-3-25-23(26-4-2)21-16-11-17-24(20-14-9-6-10-15-20)22(21)27-18-19-12-7-5-8-13-19;/h5-17,23H,3-4,18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LWXQZOJEMBSHAP-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(C1=C([N+](=CC=C1)C2=CC=CC=C2)SCC3=CC=CC=C3)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


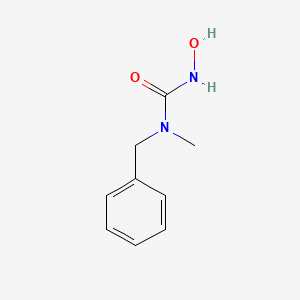
![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)

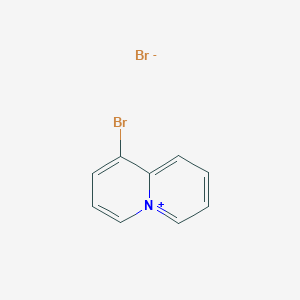
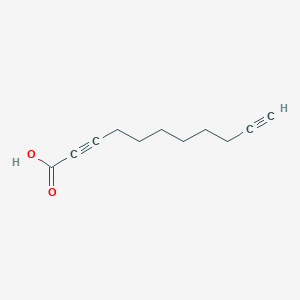

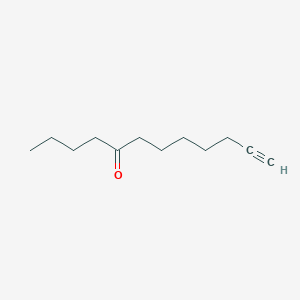
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)
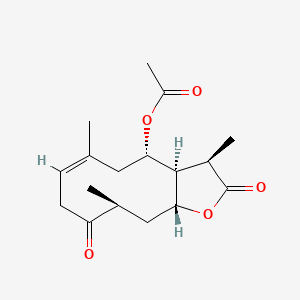
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)

![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

